2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one

Description

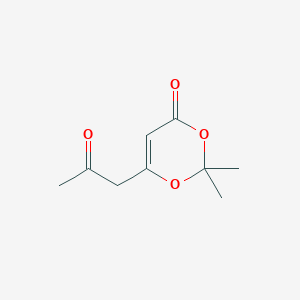

2,2-Dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one is a substituted 1,3-dioxin-4-one derivative characterized by a six-membered heterocyclic ring containing two oxygen atoms. The compound features a 2-oxopropyl substituent at the 6-position and two methyl groups at the 2-position of the dioxinone core. The compound is utilized in organic synthesis, particularly in copper-catalyzed asymmetric allylation reactions, where it acts as a substrate for constructing complex chiral molecules .

Properties

IUPAC Name |

2,2-dimethyl-6-(2-oxopropyl)-1,3-dioxin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-6(10)4-7-5-8(11)13-9(2,3)12-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQMLNRLRZIRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=O)OC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

2,2-Dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one serves as a building block in organic synthesis . Its unique structure allows it to be utilized in the preparation of more complex molecules. The compound can undergo various chemical reactions including:

- Oxidation : Can be oxidized to form carboxylic acids or aldehydes.

- Reduction : The ketone group can be reduced to an alcohol.

- Substitution : Participates in nucleophilic substitution reactions where the ketone can be replaced by other functional groups.

This versatility makes it valuable in the synthesis of specialty chemicals and materials for industrial applications .

Biological Research

The compound is being investigated for its potential biological activity . Its ketone group can interact with proteins and enzymes, potentially modulating their activities. The dioxin ring structure may influence interactions with various receptors involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .

Research indicates that 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one may exhibit therapeutic properties. For instance, studies have explored its effects on specific enzyme targets that play roles in disease pathways. The compound's unique structure allows it to form hydrogen bonds with biological molecules, enhancing its potential as a drug precursor .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a precursor in drug development. Its ability to interact with biological systems makes it a candidate for developing new therapeutic agents targeting various diseases .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be applied in various industrial processes where specific chemical characteristics are required .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the dioxin ring structure may interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one, highlighting differences in substituents, physical properties, and applications:

Structural and Functional Differences

Substituent Effects: The 2-oxopropyl group in the target compound introduces a ketone functionality, enhancing its reactivity in conjugate addition reactions compared to simpler alkyl substituents (e.g., ethyl in ). Trifluoromethyl-isothiazolyl derivatives demonstrate higher synthetic yields (56–65%) and solid-state stability, making them suitable for material science applications.

Biological Activity: Chromanone derivatives (e.g., Compound 56 ) are structurally distinct due to their fused benzene ring, conferring bioactivity absent in dioxinones. This highlights the role of the heterocyclic core in medicinal applications.

Synthetic Utility :

- The target compound’s application in copper(I)-catalyzed asymmetric allylation contrasts with chlorinated or trifluoromethylated analogs, which are more suited for functional material synthesis .

Biological Activity

Overview

2,2-Dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one, also known by its CAS number 130473-38-0, is an organic compound characterized by a unique dioxin ring structure and a ketone functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic properties and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one is with a molecular weight of 184.19 g/mol. The compound features a dioxin ring that contributes to its biological activity by allowing interactions with various biomolecules.

| Property | Value |

|---|---|

| IUPAC Name | 2,2-dimethyl-6-(2-oxopropyl)-1,3-dioxin-4-one |

| Molecular Formula | C9H12O4 |

| Molecular Weight | 184.19 g/mol |

| CAS Number | 130473-38-0 |

Biological Activity

Research into the biological activity of 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one indicates several potential mechanisms and effects:

The compound's ketone group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The dioxin ring structure may interact with various receptors or enzymes involved in metabolic pathways. This interaction can influence cellular processes such as proliferation, apoptosis, and signal transduction.

Toxicological Profile

Toxicological studies have indicated that 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one exhibits harmful effects at certain concentrations. Specifically:

Case Studies

A variety of studies have explored the biological effects of dioxins and related compounds. For instance:

- Cell Line Studies : In vitro studies have shown that similar dioxin compounds can disrupt endocrine functions and induce oxidative stress in cell lines.

- Environmental Impact : Research has highlighted the presence of dioxins in environmental samples, linking them to adverse health effects in wildlife and humans .

Applications in Research

The compound is utilized as a building block in organic synthesis for creating more complex molecules. Its potential therapeutic properties are being explored for drug development, particularly in targeting diseases influenced by metabolic pathways involving dioxins .

Comparative Analysis

When compared to similar compounds such as 2,2-dimethyl-6-(2-oxopropyl)cyclohexanone and 2,2-dimethyl-1,3-dioxane-4,6-dione, the unique dioxin structure of this compound provides distinct chemical properties that may enhance its biological activity.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin | Dioxin ring + ketone | Potential therapeutic applications |

| 2,2-Dimethyl-6-(2-oxopropyl)cyclohexanone | Cyclohexanone ring | Different metabolic interactions |

| 2,2-Dimethyl-1,3-dioxane-4,6-dione | Dioxane structure | Precursor for synthesis |

Future Directions

Further research is needed to fully elucidate the biological mechanisms of action of 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one. Investigations into its pharmacological properties and potential applications in treating diseases linked to metabolic dysregulation are essential. Additionally, comprehensive toxicological assessments will help define safe usage levels in both laboratory and industrial settings.

Q & A

Q. What are the optimal synthetic routes for 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The compound can be synthesized via two primary routes:

- Route 1 (Triflate-mediated): Methyl triflate is used as a catalyst in toluene at 100°C, achieving a 92% yield within 0.5 hours .

- Route 2 (Acetone-mediated): Reaction with acetone under reflux conditions yields 71% purity .

Optimization Strategies:

- Solvent Selection: Toluene outperforms 1,4-dioxane in terms of yield (92% vs. 66%) due to better thermal stability and solubility .

- Temperature Control: Higher temperatures (e.g., 100°C) accelerate reaction kinetics but may require rigorous monitoring to avoid side reactions.

- Catalyst Screening: Explore alternatives to methyl triflate (e.g., Lewis acids) to reduce toxicity while maintaining efficiency.

Q. What spectroscopic and analytical methods are recommended for characterizing 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the dioxinone ring structure and substituent positions. Compare peaks to structurally similar compounds like 2,2,5,6-tetramethyl-4H-1,3-dioxin-4-one (δ 1.2–1.5 ppm for methyl groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular formula (CHNO) and detect fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify carbonyl stretching vibrations (C=O) near 1700–1750 cm and ether linkages (C-O-C) at 1200–1300 cm .

Q. What safety precautions are critical when handling 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one in laboratory settings?

Methodological Answer:

- Hazard Mitigation: The compound is classified as a Category 2 skin/eye irritant (H315, H319) and a respiratory tract irritant (H335) .

- Protocols:

- Use fume hoods for synthesis and handling.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in airtight containers away from oxidizing agents.

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Variable Analysis:

- Purity of Reagents: Trace impurities in methyl triflate or acetone can alter reaction pathways .

- Catalyst Loading: Optimize triflate concentration (e.g., 0.1–1.0 mol%) to balance reactivity and side-product formation.

- Reaction Monitoring: Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times dynamically .

- Case Study: The 66% yield in toluene at shorter reaction times (0.17 hours) versus 92% at 0.5 hours highlights the critical role of reaction duration .

Q. What computational approaches can predict the reactivity of the dioxinone ring in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites on the dioxinone ring. For example, the carbonyl group at position 4 is highly electrophilic .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. This is particularly useful for derivatives with potential agrochemical or pharmaceutical applications .

- Reaction Pathway Modeling: Use software like Gaussian or ORCA to model cycloaddition or ring-opening reactions under varying conditions.

Q. What is the role of the dioxinone ring in mediating the compound’s stability and reactivity?

Methodological Answer:

- Structural Analysis: The dioxinone ring’s rigidity and electron-deficient carbonyl group make it prone to nucleophilic attack, enabling applications as a building block in heterocyclic synthesis .

- Experimental Validation:

- Comparative Studies: Contrast with analogues like 2,2,5,6-tetramethyl-4H-1,3-dioxin-4-one, which shows enhanced thermal stability due to steric hindrance from methyl groups .

Q. How can researchers design experiments to study the compound’s potential as a biochemical probe?

Methodological Answer:

- Target Identification: Screen against kinase or protease libraries using high-throughput assays.

- Binding Studies:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors like G-protein-coupled receptors (GPCRs) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.

- Functional Assays: Test inhibition of enzymatic activity (e.g., IC determination) in cancer cell lines or bacterial cultures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.